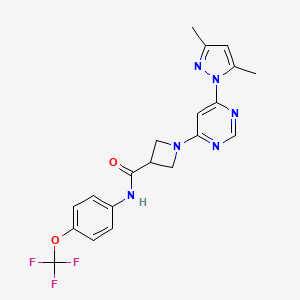![molecular formula C8H6F3NO2 B2398254 1-[4-Hydroxy-2-(trifluoromethyl)pyridin-3-YL]-ethanone CAS No. 186338-96-5](/img/structure/B2398254.png)
1-[4-Hydroxy-2-(trifluoromethyl)pyridin-3-YL]-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-Hydroxy-2-(trifluoromethyl)pyridin-3-YL]-ethanone is a compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds The presence of a trifluoromethyl group in its structure makes it particularly interesting due to the unique properties imparted by the fluorine atoms
Wirkmechanismus
Target of Action
Similar compounds have been known to target enzymes involved in various biochemical reactions .
Mode of Action
It’s plausible that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, given the presence of a hydroxy group . The trifluoromethyl group could enhance the compound’s lipophilicity, potentially improving its ability to interact with hydrophobic pockets within target proteins .
Biochemical Pathways
Compounds with similar structures have been implicated in a variety of biochemical pathways, including those involved in the regulation of enzymatic activity .
Pharmacokinetics
The presence of a hydroxy group could potentially enhance its solubility, while the trifluoromethyl group could improve its lipophilicity, both of which could impact its bioavailability .
Result of Action
Similar compounds have been shown to exert a variety of biological effects, potentially through their interaction with target proteins .
Vorbereitungsmethoden
The synthesis of 1-[4-Hydroxy-2-(trifluoromethyl)pyridin-3-YL]-ethanone can be achieved through several routes. One common method involves the reaction of 4-hydroxy-2-(trifluoromethyl)pyridine with ethanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve more scalable processes, including continuous flow synthesis, which allows for better control over reaction conditions and yields.
Analyse Chemischer Reaktionen
1-[4-Hydroxy-2-(trifluoromethyl)pyridin-3-YL]-ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or lithium diisopropylamide.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[4-Hydroxy-2-(trifluoromethyl)pyridin-3-YL]-ethanone has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
1-[4-Hydroxy-2-(trifluoromethyl)pyridin-3-YL]-ethanone can be compared with other similar compounds, such as:
2-Fluoro-3-[2-(S)-2-azetidinylmethoxy]pyridine: A high-affinity nicotinic ligand.
Bicyclopyrone: A broad-spectrum herbicide with a similar pyridine structure.
4-Hydroxy-2-quinolones: Compounds with similar hydroxyl and carbonyl functionalities.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Eigenschaften
IUPAC Name |
3-acetyl-2-(trifluoromethyl)-1H-pyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-4(13)6-5(14)2-3-12-7(6)8(9,10)11/h2-3H,1H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVYIANWVKDPOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(NC=CC1=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(1-([1,1'-Biphenyl]-3-ylsulfonyl)pyrrolidin-3-yl)oxazolidin-2-one](/img/structure/B2398172.png)




![N-(2-fluorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2398182.png)
![6-methyl-5-(2-methylbutyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2398183.png)


![2-((4-fluorophenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2398188.png)

![4,6-Dimethyl-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine](/img/structure/B2398191.png)
![2-[1-(5-Chloropyridin-2-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2398192.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2398193.png)
